molecular formula C6H12Na3O15P3 B1516220 D-myo-Inositol-1,4,6-triphosphate, sodium salt CAS No. 157380-18-2

D-myo-Inositol-1,4,6-triphosphate, sodium salt

Cat. No.: B1516220
CAS No.: 157380-18-2
M. Wt: 486.04 g/mol
InChI Key: ZVCVTWVBDIPWPZ-PNURKVFDSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-myo-Inositol-1,4,6-phosphate (Ins(1,4,6)-P3) is a member of the inositol phosphate (InsP) family that play critical roles as small, soluble second messengers in the transmission of cellular signals. The most studied InsP, Ins(1,4,5)-P3, is a second messenger produced in cells by phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol-4,5-biphosphate. Binding of Ins(1,4,5)-P3 to its receptor on the endoplasmic reticulum results in opening of the calcium channels and an increase in intracellular calcium. Ins(1,4,6)-P3 (tested as the meso compound) is 9-fold less potent than Ins(1,4,5)-P3 at initiating Ca2+ release when injected into Xenopus oocytes.

Biochemical Analysis

Biochemical Properties

D-myo-Inositol-1,4,6-triphosphate, sodium salt, is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, playing a crucial role in cellular signaling pathways. One of its primary interactions is with phospholipase C, which hydrolyzes phosphatidylinositol-4,5-bisphosphate to produce inositol triphosphates and diacylglycerol. This compound, acts as a second messenger, facilitating the release of calcium ions from intracellular stores .

Cellular Effects

This compound, influences various cellular processes. It plays a significant role in cell signaling pathways, particularly in the mobilization of calcium ions. This compound binds to its receptor on the endoplasmic reticulum, leading to the opening of calcium channels and an increase in intracellular calcium levels . This rise in calcium concentration can affect gene expression, cellular metabolism, and other cellular functions.

Molecular Mechanism

The molecular mechanism of this compound, involves its role as a second messenger. Upon binding to its receptor on the endoplasmic reticulum, it triggers the release of calcium ions into the cytoplasm. This increase in calcium concentration activates various calcium-dependent enzymes and proteins, leading to changes in cellular activities. The binding interactions with biomolecules and the subsequent enzyme activation or inhibition are crucial for its function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound, can change over time. The stability and degradation of this compound are essential factors to consider. It has been observed that this compound, remains stable when stored at -20°C and can be reconstituted for use in experiments . Long-term effects on cellular function have been studied in both in vitro and in vivo settings, showing consistent results in calcium mobilization and signaling pathways.

Dosage Effects in Animal Models

The effects of this compound, vary with different dosages in animal models. At lower doses, it effectively mobilizes calcium ions without causing adverse effects. At higher doses, there may be toxic or adverse effects, including disruptions in cellular signaling and metabolism . It is crucial to determine the optimal dosage to achieve the desired effects without causing harm.

Metabolic Pathways

This compound, is involved in metabolic pathways related to inositol phosphates. It interacts with enzymes such as phospholipase C, which hydrolyzes phosphatidylinositol-4,5-bisphosphate to produce inositol triphosphates. This interaction is vital for the regulation of calcium levels and other cellular processes .

Transport and Distribution

Within cells and tissues, this compound, is transported and distributed through specific transporters and binding proteins. These interactions ensure its proper localization and accumulation in target areas, facilitating its role in cellular signaling .

Subcellular Localization

This compound, is primarily localized in the endoplasmic reticulum, where it binds to its receptor to initiate calcium release. This subcellular localization is crucial for its function as a second messenger in calcium signaling pathways . Targeting signals and post-translational modifications may direct it to specific compartments or organelles, enhancing its activity and function.

Properties

IUPAC Name

trisodium;[(1R,2R,3S,4R,5S,6R)-2,3,5-trihydroxy-4,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O15P3.3Na/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2+,3-,4+,5+,6+;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCVTWVBDIPWPZ-PNURKVFDSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Na3O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-myo-Inositol-1,4,6-triphosphate, sodium salt
Reactant of Route 2
D-myo-Inositol-1,4,6-triphosphate, sodium salt
Reactant of Route 3
D-myo-Inositol-1,4,6-triphosphate, sodium salt
Reactant of Route 4
D-myo-Inositol-1,4,6-triphosphate, sodium salt
Reactant of Route 5
D-myo-Inositol-1,4,6-triphosphate, sodium salt
Reactant of Route 6
D-myo-Inositol-1,4,6-triphosphate, sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.